Product packaging for Drosophilin B;Mutilin 14-glycolate(Cat. No.:)

Drosophilin B;Mutilin 14-glycolate

Cat. No.: B14802675
M. Wt: 378.5 g/mol
InChI Key: YSBXUHAJXRCCET-NTUNQGRQSA-N
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Description

Historical Context of Discovery and Isolation from Basidiomycetes

The journey of Drosophilin B began in 1951 when it was first identified as an antibiotic metabolite. nih.govnih.govnih.gov It was originally isolated from the fermentations of two species of Basidiomycetes (higher fungi): Pleurotus mutilus (now reclassified as Clitopilus scyphoides or Omphalina mutila) and Pleurotus passeckerianus (now Clitopilus passeckerianus). nih.govnih.govwikipedia.orgnih.govtaylorandfrancis.com The discovery was a result of systematic screening of fungal metabolites for antibacterial properties. nih.gov The compound was also later found in the insect species Drosophila subatrata, which accounts for its synonym, Drosophilin B. wikipedia.org

The general isolation process from its fungal source involves solid-state fermentation, often on a rice medium, for several weeks. mdpi.com Following fermentation, the fungal material is subjected to solvent extraction, typically using ethyl acetate. mdpi.com The crude extract is then purified through various chromatographic techniques to yield the pure crystalline compound. mdpi.com

Classification and Structural Relationship within the Mutilin (B591076) Class of Natural Products

Drosophilin B is the archetypal compound of the pleuromutilin (B8085454) class, a family of diterpenoid antibiotics. nih.govnih.gov Its chemical structure is characterized by a distinctive tricyclic mutilin core with a 5-6-8 fused ring system. nih.govmdpi.com Drosophilin B is specifically the glycolate (B3277807) ester of mutilin at the C14 position. nih.govnih.gov

This ester linkage is a critical feature for the compound's biological activity. nih.gov The core mutilin structure, which possesses a free hydroxyl group at the C14 position, is biologically inactive. nih.gov The discovery that modifications to the C14 side chain could dramatically enhance antibacterial potency set the stage for extensive structure-activity relationship (SAR) studies. mdpi.comnih.gov These efforts led to the creation of a host of semi-synthetic derivatives, including important veterinary and human medicines like tiamulin, valnemulin, retapamulin (B1680546), and lefamulin (B1674695), which all retain the fundamental tricyclic mutilin skeleton but feature modified C14 side chains. nih.govtaylorandfrancis.commdpi.com

Compound Name Synonyms Molecular Formula Core Structure
Drosophilin BPleuromutilin, Mutilin 14-glycolateC22H34O5Mutilin

Overview of Academic Research Significance and Impact

The academic and research significance of Drosophilin B is immense, primarily stemming from its unique mechanism of action. nih.govnih.gov It inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, a site distinct from that of other ribosome-targeting antibiotics. nih.govwikipedia.orgnih.gov This novel mechanism results in a low propensity for the development of bacterial resistance and a lack of cross-resistance with other antibiotic classes. nih.govnih.gov

This unique characteristic has made the pleuromutilin scaffold a highly attractive starting point for the development of new antibiotics, particularly against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govbioworld.com Research has been heavily focused on synthesizing and evaluating new derivatives, with a particular emphasis on modifying the C14 side chain to optimize antibacterial spectrum, potency, and pharmacokinetic properties. nih.govnih.gov The use of computational tools, such as quantitative structure-activity relationship (QSAR) models, has become integral in designing novel and more effective pleuromutilin derivatives. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34O5 B14802675 Drosophilin B;Mutilin 14-glycolate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H34O5

Molecular Weight

378.5 g/mol

IUPAC Name

[(1S,4S,7R)-4-ethenyl-3-hydroxy-2,4,7,12-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate

InChI

InChI=1S/C22H34O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)9-7-13(2)22(14(3)19(20)26)10-8-15(24)18(21)22/h6,13-14,16,18-19,23,26H,1,7-12H2,2-5H3/t13?,14?,16?,18?,19?,20-,21+,22+/m1/s1

InChI Key

YSBXUHAJXRCCET-NTUNQGRQSA-N

Isomeric SMILES

CC1CC[C@]2(C(C[C@@](C(C([C@@]13C2C(=O)CC3)C)O)(C)C=C)OC(=O)CO)C

Canonical SMILES

CC1CCC2(C(CC(C(C(C13C2C(=O)CC3)C)O)(C)C=C)OC(=O)CO)C

Origin of Product

United States

Biological Origin and Production Methodologies

Fungal Bioprospecting and Strain Identification

The discovery and identification of fungal strains capable of producing novel secondary metabolites are foundational to their study and potential application. Bioprospecting efforts have successfully identified various basidiomycete fungi as the natural sources of drosophilins and Mutilin (B591076) 14-glycolate.

Drosophilins: Ligninolytic (wood-decaying) basidiomycetes are the primary producers of chlorinated hydroquinone (B1673460) metabolites like Drosophilin A and Drosophilin A methyl ether (DAME). nih.govnih.gov Initial discoveries linked these compounds to genera such as Phellinus and Mycena. usda.gov For instance, Phellinus fastuosus and Phellinus robiniae were early identified sources. usda.gov More extensive screening has since expanded the list of known producers to include strains from the genera Bjerkandera and Peniophora. nih.govnih.gov

One notable producer, Phellinus badius, has been found to deposit exceptionally high concentrations of DAME, up to 30,000 mg per kilogram of decayed heartwood in mesquite trees (Prosopis juliflora). usda.govresearchgate.net This highlights the significant natural reservoir of these chloroaromatic compounds within certain ecosystems. usda.gov Taxonomic surveys often utilize analysis of fungal fruiting bodies, rotting wood, and forest litter to identify potential new sources of these compounds. nih.gov

Mutilin 14-glycolate (Pleuromutilin): Pleuromutilin (B8085454) was first isolated from fungi identified as Pleurotus mutilis and Pleurotus passeckerianus. oup.com However, significant taxonomic confusion existed in early literature. Subsequent, more rigorous investigations using phylogenetic assessment based on the nuclear rRNA internal transcribed spacer (ITS) region have clarified the origins of this important antibiotic. nih.gov These studies confirmed that all verified pleuromutilin-producing strains fall within a specific clade of the genus Clitopilus. oup.comnih.gov

The producing organisms are saprotrophic, meaning they feed on dead organic matter, and are often found in grasslands and forests. redlist.infowikipedia.org Species confirmed to produce pleuromutilin or considered potential producers include Clitopilus passeckerianus, Clitopilus scyphoides, and Clitopilus pinsitus. oup.comresearchgate.net The original production strain, Clitopilus passeckerianus ATCC 34646, remains a key subject of study. nih.gov

Table 1: Fungal Sources of Drosophilins and Mutilin 14-glycolate
Compound ClassProducing Fungal Genera/SpeciesReference
Drosophilins (Drosophilin A, DAME)Phellinus badius, Phellinus fastuosus, Phellinus robiniae, Mycena megaspora, Bjerkandera sp., Peniophora sp. nih.govnih.govusda.gov
Mutilin 14-glycolate (Pleuromutilin)Clitopilus passeckerianus, Clitopilus scyphoides (syn. Pleurotus mutilis), Clitopilus pinsitus oup.comnih.govresearchgate.net

Fermentation Strategies for Drosophilin B; Mutilin 14-glycolate Production

Once a producing strain is identified, developing effective fermentation strategies is crucial for generating sufficient quantities of the target compound for research and development.

Drosophilins: Most studies on the production of drosophilins by fungi like Phellinus have been conducted under laboratory conditions using liquid fermentation. usda.gov Research on Phellinus fastuosus demonstrated reliable production of Drosophilin A and DAME in a peptone-based medium. nih.govnih.gov The biosynthesis of these compounds involves the chlorination of precursors, a process likely mediated by haloperoxidase enzymes secreted by the fungus. usda.gov Studies have also shown that production can be influenced by microbial interactions; for example, antagonizing P. fastuosus with culture fluid from a competing fungus, Phlebia radiata, led to a tenfold increase in DAME production, suggesting the compound may serve an antibiotic function for the fungus. nih.govnih.gov

Mutilin 14-glycolate (Pleuromutilin): The production of pleuromutilin by Clitopilus species is typically achieved through submerged liquid fermentation. nih.gov Various fermentation strategies have been explored to enhance yields. While simple batch fermentation can produce the compound, fed-batch strategies have proven more effective for large-scale production. researchgate.net

Optimization of Cultivation Parameters for Enhanced Yields in Research Settings

Fine-tuning cultivation parameters is a key step in maximizing the yield of a desired fungal metabolite. This involves systematically adjusting physical and chemical factors of the culture environment.

Drosophilins: For Phellinus species, parameters such as medium composition, pH, temperature, and aeration are critical for optimizing growth and metabolite production. nih.govnih.gov In one study, a mathematical model based on regression analysis was used to predict optimal culture conditions for Phellinus production, considering factors like inoculum size, pH value, initial liquid volume, temperature, seed age, fermentation time, and rotation speed. nih.govnih.gov For DAME production by Phellinus fastuosus, the addition of hydroquinone, a postulated biosynthetic precursor, to the culture resulted in a fourfold increase in yield. nih.govnih.gov

Mutilin 14-glycolate (Pleuromutilin): Significant research has been dedicated to optimizing the fermentation medium and conditions for pleuromutilin production. The composition of the culture medium, including carbon and nitrogen sources, is critical. A patented fermentation medium for Pleurotus mutilus utilizes glucose, cold-pressed soybean cake powder, corn steep liquor, and various mineral salts. google.com The substitution of corn oil for soybean oil and the use of cold-pressed bean cake powder were found to overcome issues like foaming and raw material inconsistency, leading to more stable and efficient production. google.com

Physical parameters are also crucial. Studies have optimized pH, which is often controlled between 6.0 and 8.0 during various stages of the fermentation process. google.com Temperature is another key factor, with cultivation typically carried out at around 27-30°C. researchgate.netoup.com In addition to optimizing the native producer, another strategy involves transferring the biosynthetic gene cluster into a more industrially amenable host. Researchers successfully moved the seven-gene cluster for pleuromutilin from C. passeckerianus into Aspergillus oryzae, an ascomycete fungus better suited for industrial fermentation, resulting in a remarkable 2,106% increase in production. bristol.ac.uk

Table 2: Optimized Cultivation Parameters for Enhanced Yields
CompoundFungusParameter OptimizedFindingReference
DAMEPhellinus fastuosusMedium AdditiveAddition of hydroquinone increased DAME production fourfold. nih.govnih.gov
DAMEPhellinus fastuosusCo-cultureAdding culture fluid from Phlebia radiata increased DAME production tenfold. nih.govnih.gov
PleuromutilinPleurotus mutilisFermentation StrategyConstant glucose concentration fed-batch fermentation increased production by 55.9% and productivity by 100% over batch fermentation. researchgate.net
PleuromutilinPleurotus sp.Medium CompositionUse of corn oil and cold-pressed soybean cake powder improved stability and yield. google.com
PleuromutilinPleurotus sp.pHpH controlled between 6.0 and 8.0 during seed and fermentation stages. google.com
PleuromutilinHeterologous HostGenetic EngineeringExpression of the biosynthetic gene cluster in Aspergillus oryzae increased production by 2,106%. bristol.ac.uk

Biosynthetic Pathway Elucidation

Diterpene Biosynthesis: Initial Precursors and Cyclization Events

The journey to Mutilin (B591076) 14-glycolate begins with the universal precursor for all diterpenes: (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). numberanalytics.comresearchgate.net This C20 molecule is formed from the condensation of four isoprene (B109036) units. numberanalytics.com The biosynthesis of GGPP itself can occur through two primary pathways depending on the organism: the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. numberanalytics.com

The formation of the characteristic tricyclic 5-6-5 ring system of the mutilin core is a pivotal event catalyzed by a two-step cyclization process involving specific diterpene synthases (diTPSs). researchgate.net

Protonation and Initial Cyclization: A class II diTPS initiates the reaction by protonating the terminal double bond of the linear GGPP molecule. This triggers a cascade of cyclizations to form a bicyclic intermediate, copalyl diphosphate (CPP). researchgate.netnih.gov

Second Cyclization and Rearrangement: A class I diTPS then facilitates the ionization of the diphosphate moiety from CPP. This leads to a second major cyclization and a series of rearrangements to form the tricyclic hydrocarbon skeleton known as mutilal. This mutilane scaffold is the foundational structure upon which subsequent modifications occur.

This sequence of cyclization events is a hallmark of labdane-related diterpenoid biosynthesis. nih.gov

Enzymatic Transformations and Glycolate (B3277807) Ester Formation at C14

Once the fundamental mutilin skeleton is formed, it undergoes a series of oxidative modifications and an esterification step to produce Mutilin 14-glycolate. These transformations are primarily carried out by cytochrome P450 monooxygenases and acyltransferases.

Drawing from the extensively studied pleuromutilin (B8085454) pathway in the fungus Clitopilus passeckerianus, the key steps are as follows: researchgate.net

Hydroxylation Events: A series of cytochrome P450 enzymes (P450s) introduce hydroxyl groups at specific positions on the mutilin core. Key hydroxylations occur at C3, C7, C8, and C11, leading to the intermediate known as premutilin.

Glycolate Esterification at C14: The crucial step for the formation of Mutilin 14-glycolate is the attachment of a glycolate group to the hydroxyl at the C14 position. This reaction is catalyzed by a specific acyltransferase. In the related biosynthesis of pleuromutilin, this glycolate moiety is further acetylated. researchgate.net For Mutilin 14-glycolate, the pathway either utilizes an acyltransferase that directly transfers a non-acetylated glycolate unit or lacks the final acetyltransferase enzyme responsible for adding the acetyl group.

The sequence and specificity of these enzymatic reactions are critical for determining the final structure and biological activity of the resulting compound.

Genetic Characterization of Biosynthetic Gene Clusters

The enzymes responsible for producing mutilin and its derivatives are encoded by genes that are typically clustered together on the chromosome of the producing organism. researchgate.netgoogle.com This biosynthetic gene cluster (BGC) allows for the coordinated regulation and expression of all the necessary pathway components.

The analysis of the pleuromutilin (Pl) BGC in Clitopilus passeckerianus provides a blueprint for understanding the genetic basis of Mutilin 14-glycolate biosynthesis. researchgate.net

Key Genes in the Mutilin Biosynthetic Gene Cluster

Gene Encoded Enzyme Function in Biosynthesis
Pl-ggs Geranylgeranyl Diphosphate Synthase Synthesizes the GGPP precursor. researchgate.net
Pl-cyc Diterpene Cyclase Catalyzes the cyclization of GGPP to form the mutilin skeleton. researchgate.net
Pl-p450-1, 2, 3 Cytochrome P450 Monooxygenases Perform multiple hydroxylation steps on the mutilin core. researchgate.net
Pl-sdr Short-chain Dehydrogenase/Reductase Involved in oxidative modifications of the core structure. researchgate.net

| Pl-atf | Acyltransferase | Catalyzes the esterification at C14. A specific variant or related enzyme would be responsible for adding the glycolate moiety. researchgate.net |

This clustering of genes facilitates the transfer of the entire pathway to other organisms for biotechnological applications. nih.gov The identification and characterization of such BGCs are fundamental to understanding and manipulating the production of these complex natural products. nih.govnih.govfrontiersin.org

Heterologous Expression and Pathway Engineering for Analog Generation

The elucidation of the mutilin biosynthetic pathway and its corresponding gene cluster opens the door for heterologous expression and metabolic engineering. nih.govmdpi.com By transferring the entire BGC or selected genes into a more tractable host organism, such as yeast (Saccharomyces cerevisiae) or a different bacterium (Bacillus subtilis, Escherichia coli), it is possible to overcome limitations of the native producer and enhance production. nih.govnih.gov

Advantages of Heterologous Expression:

Increased Yields: Host organisms can be genetically engineered to optimize precursor supply and maximize the output of the desired compound. nih.gov

Circumventing Native Production Issues: It allows production in hosts that are easier and faster to cultivate than the original, often slow-growing, fungi. mdpi.com

Generation of Novel Analogs: Pathway engineering, which involves modifying or swapping genes within the BGC, can lead to the creation of new mutilin derivatives. nih.gov For instance, by introducing different acyltransferase genes, it may be possible to attach various acyl chains at the C14 position, creating a library of novel compounds with potentially improved properties.

The use of engineered host strains, devoid of competing metabolic pathways, is a key strategy for successfully reconstituting and manipulating complex biosynthetic pathways like that of Mutilin 14-glycolate. nih.gov

Chemical Synthesis, Semisynthesis, and Structural Modifications

Total Synthesis Strategies for the Mutilin (B591076) Core

The total synthesis of mutilin provides a route to access not only the natural product itself but also analogues with modifications to the core scaffold, which are often inaccessible through semisynthesis. nih.gov Various strategies have been developed to construct the complex tricyclic framework.

The construction of the characteristic eight-membered ring of the mutilin core is a critical challenge in its total synthesis. Several innovative methodologies have been employed to achieve this, often relying on key stereoselective reactions to establish the correct relative and absolute stereochemistry.

One notable approach involves a highly stereoselective samarium(II) iodide (SmI2)-mediated cyclization to form the eight-membered ring. acs.orgnih.gov This key step is often followed by a stereospecific transannular researchgate.netnih.gov-hydrogen atom transfer to correctly set the C10 stereocenter. acs.orgnih.gov Another successful strategy utilizes a transannular [2+2] photocycloaddition followed by a ring-opening reaction to forge the 5-6-8 fused ring system. researchgate.netfigshare.com

Other methodologies explored for the formation of the cyclooctane (B165968) ring include:

Ring-Closing Metathesis (RCM): This strategy has been applied to construct the eight-membered ring from a suitably functionalized cyclopentane (B165970) precursor. researchgate.net

Oxidative Ring-Expansion: An approach that relies on the ring-expansion of a six-membered carbocyclic intermediate to create the cyclooctane motif. nih.gov

Claisen Rearrangement: Used to construct the initial bicyclic system before the formation of the eight-membered ring. researchgate.netfigshare.com

These strategies often incorporate other important transformations such as cycloadditions and radical cyclizations to rapidly assemble the necessary precursors. nih.gov The choice of strategy dictates the specific stereoselective methods used to control the multiple chiral centers within the mutilin core. youtube.com

Table 1: Key Methodologies in Mutilin Core Total Synthesis

Methodology Key Transformation(s) Reference(s)
SmI2-Mediated Cyclization Stereoselective 8-membered ring closure, Transannular researchgate.netnih.gov-hydrogen atom transfer acs.orgnih.gov
Photocycloaddition/Fragmentation Transannular [2+2] photocycloaddition, Ring-opening researchgate.netfigshare.com
Ring-Closing Metathesis Grubbs' or Hoveyda-Grubbs' catalyzed olefin metathesis researchgate.net

Once the fundamental tricyclic core is assembled, subsequent functionalization is required to complete the synthesis of mutilin and its derivatives. researchgate.netnih.govnumberanalytics.com This typically involves late-stage alkylations and reductions to install the necessary hydroxyl and methyl groups at specific positions. researchgate.netfigshare.com

A crucial step is the introduction of the C14 hydroxyl group, which serves as the attachment point for the glycolate (B3277807) side chain in Drosophilin B (Mutilin 14-glycolate) and other pleuromutilin (B8085454) antibiotics. nih.gov The synthesis strategy must be designed to allow for the selective functionalization of this position. For instance, in one approach, the choice of a silyl (B83357) enol ether as a protecting group for the C3 carbonyl enabled functionalization at C14 at a later stage. nih.gov The final acylation of the C14 hydroxyl group with an appropriate glycolic acid derivative completes the synthesis. nih.gov

Semisynthesis from Natural Precursors: Focus on C14 Derivatization

Semisynthesis, starting from the readily available natural product pleuromutilin, has been the most prolific method for generating new analogues. nih.govnih.gov These efforts have almost exclusively focused on the modification of the C14 side chain, as the ester functionality at this position is crucial for biological activity and provides a convenient chemical handle for derivatization. nih.govnih.gov It is estimated that over 3,000 derivatives have been prepared by modifying this side chain. nih.gov

The glycolate ester moiety at C14 of pleuromutilin is the primary site for chemical modification. nih.gov The initial step often involves the synthesis of 22-O-tosylpleuromutilin, which converts the terminal hydroxyl group of the side chain into a good leaving group (tosylate). nih.gov This electrophilic intermediate can then readily react with various nucleophiles, allowing for the introduction of a wide array of functional groups in a regioselective manner. nih.gov This approach facilitates the systematic exploration of structure-activity relationships (SAR) by altering the chemical nature of the side chain. nih.gov

The versatility of the tosylate intermediate has enabled the synthesis of a vast number of C14-modified mutilins. nih.gov A hallmark of clinically evaluated compounds has been the introduction of a substituted thioglycolate at this position. nih.gov For example, nucleophilic substitution with sulfur-containing nucleophiles, such as thiols, leads to the formation of new thioether derivatives. nih.govnih.gov

Beyond thioethers, other chemical classes have been explored:

Carbamates: A series of mutilin 14-carbamates were synthesized, demonstrating that replacing the ester linkage with a carbamate (B1207046) can lead to potent compounds with enhanced metabolic stability. nih.gov

Amines and Amides: The introduction of basic side chains and amide functionalities has also been investigated to modulate the properties of the resulting analogues. nih.govmdpi.com

This extensive derivatization at C14 has been instrumental in the development of pleuromutilin antibiotics for both veterinary and human medicine. nih.govnih.gov

Table 2: Examples of Semisynthetic Modifications at C14

Precursor Reagent/Reaction Type Moiety Introduced Reference(s)
Pleuromutilin Tosyl chloride, then a thiol nucleophile Thioether nih.gov
Pleuromutilin Isocyanate or carbamoyl (B1232498) chloride Carbamate nih.gov

Design and Synthesis of Novel Analogues

The design of new mutilin analogues is increasingly guided by computational methods, such as quantitative structure-activity relationship (QSAR) models. nih.gov By analyzing a large dataset of existing derivatives, 2D and 3D-QSAR models can be constructed to predict the activity of virtual compounds, thereby guiding synthetic efforts toward more promising candidates. nih.gov

Based on these models, novel analogues with unique side chains are designed and synthesized. nih.govrsc.orgmdpi.comresearchgate.net For example, QSAR models have informed the synthesis of compounds with thiol-functionalized side chains linked via a pyridine (B92270) ring, leading to derivatives with high potency. nih.gov The synthetic strategies for these designed compounds typically follow the semisynthetic pathways established, starting with pleuromutilin and converting it to an electrophilic intermediate like 22-O-tosylpleuromutilin. nih.gov This intermediate is then reacted with a custom-synthesized, often heterocyclic, nucleophile to yield the target analogue. nih.gov These approaches combine rational design with versatile synthetic chemistry to continue the exploration of the chemical space around the mutilin scaffold. nih.gov

Strategies for Modifying the Tricyclic Mutilin Core

While the majority of modifications to Drosophilin B have historically focused on the C14 side chain, significant research has been dedicated to altering the core tricyclic diterpene skeleton. sigmaaldrich.com These modifications aim to enhance the antibacterial spectrum, improve pharmacokinetic properties, and overcome potential resistance mechanisms. plos.org

A key strategy involves the late-stage diversification of the mutilin scaffold, which allows for the rapid generation of various derivatives. plos.org This approach is crucial for probing structure-activity relationships and identifying novel compounds with improved therapeutic potential. nih.govplos.org

Modifications at C12: The development of "extended spectrum pleuromutilins" (ESPs) has been characterized by modifications at the C12 position of the tricyclic core. as-1.co.jp These changes have been investigated to broaden the activity of mutilin-based antibiotics. as-1.co.jp

Modifications at C2: The introduction of a hydroxyl group at the C2 position has been explored. A scalable synthesis for 2S-hydroxymutilin from pleuromutilin was developed, featuring a modified Rubottom oxidation of a silyl enol ether as the key step. wikipedia.org Other approaches have utilized diazomutilin derivatives to introduce fluoro and hydroxyl groups at this position. oup.com

Modifications at the C19-C20 Alkene: The C19–C20 double bond within the mutilin core represents another site for synthetic modification. Photoinduced radical addition reactions, such as thiol-ene coupling and atom transfer radical additions (ATRA), have been successfully employed to introduce novel functionalities at this position. sigmaaldrich.com These reactions have allowed for the attachment of various alkyl- and aryl-thiols, as well as perfluoroalkylated side chains, to the pleuromutilin and lefamulin (B1674695) structures. sigmaaldrich.com

Table 1: Selected Strategies for Modifying the Mutilin Core

PositionModification StrategyReagents/ConditionsResulting StructureReference
C2Rubottom Oxidationsilyl enol ether, acetic acid, pyridine2S-hydroxymutilin wikipedia.org
C12VariousNot specified in detail"Extended spectrum pleuromutilins" as-1.co.jp
C19-C20Photoinitiated Thiol-Ene AdditionThiol, 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DPAP), UV lightThioether-linked derivatives sigmaaldrich.com
C19-C20Atom Transfer Radical Addition (ATRA)Perfluoroalkyl iodides, UV lightPerfluoroalkylated derivatives sigmaaldrich.com

Synthesis of Drosophilin B; Mutilin 14-glycolate Derivatives for Mechanistic Probes

The synthesis of specific derivatives of Drosophilin B is crucial for elucidating its mechanism of action and for use as tools in biochemical and microbiological research. researchgate.net These derivatives often incorporate labels, such as radioisotopes or fluorescent tags, to facilitate binding studies and interaction mapping.

Detailed mode-of-action studies have utilized such derivatives to confirm that the compound binds with high affinity to the bacterial ribosome. researchgate.net For instance, competitive filter-binding assays using a tritiated ([³H]) pleuromutilin derivative have been instrumental in measuring the on- and off-rates of other derivatives, like retapamulin (B1680546), to E. coli and S. aureus ribosomes. researchgate.net

Another approach involves the use of fluorescently-labeled derivatives. A BODIPY-labeled pleuromutilin derivative has been used in fluorescence polarization competitive binding assays to study the interaction of various mutilins and other antibiotics with the ribosome. researchgate.net These mechanistic probes help to precisely map the binding site within the peptidyl transferase center of the 23S rRNA and to understand how these antibiotics inhibit protein synthesis. as-1.co.jpresearchgate.net

The synthesis of these probes often starts from pleuromutilin itself or a close derivative. For example, the synthesis of amphenmulin, a derivative with an aminophenylsulfanyl group, demonstrates the chemical strategies employed to create novel analogues for efficacy testing. plos.org The creation of a large number of semisynthetic derivatives has been a cornerstone of research to develop novel antibiotics with enhanced properties, such as stronger activity, better water solubility, and higher bioavailability. plos.org

Table 2: Examples of Mutilin 14-glycolate Derivatives as Mechanistic Probes

Derivative TypeLabel/ModificationApplicationFindingReference
Radiolabeled DerivativeTritium ([³H])Competitive filter-binding assaysMeasures kinetics (on/off rates) of retapamulin binding to bacterial ribosomes. researchgate.net
Fluorescent DerivativeBODIPYFluorescence polarization competitive binding assaysStudies competitive binding of various antibiotics to the ribosome. researchgate.net
C22-modified Derivative2-amino-phenylsulfanyl group (Amphenmulin)Efficacy testingShows excellent in vitro and in vivo efficacy against MRSA. plos.org

Mechanistic Biology of Drosophilin B; Mutilin 14 Glycolate

Molecular Target Identification and Characterization

The primary molecular target of Mutilin (B591076) 14-glycolate and other pleuromutilins is the bacterial ribosome, the cellular factory responsible for protein synthesis. biomol.com These antibiotics exhibit high selectivity for prokaryotic ribosomes, specifically the 70S ribosome, which is structurally distinct from the 80S ribosomes found in eukaryotes. biomol.comsigmaaldrich.com This selectivity is a cornerstone of their clinical utility.

Mutilin 14-glycolate binds to the large 50S ribosomal subunit. nih.govnih.gov The binding site is located in a functionally critical region known as the peptidyl transferase center (PTC), which is situated within domain V of the 23S ribosomal RNA (rRNA). nih.govnih.gov The PTC is the catalytic heart of the ribosome, responsible for forming peptide bonds between amino acids during the elongation phase of protein synthesis. nih.gov

Crystallographic studies of pleuromutilin (B8085454) derivatives complexed with bacterial ribosomes have revealed the precise nature of this interaction. nih.gov The binding pocket is primarily composed of rRNA nucleotides. The tricyclic mutilin core of the antibiotic establishes hydrophobic interactions and van der Waals forces with nucleotides such as A2503, U2504, G2505, U2506, C2452, and U2585. nih.gov The binding of the drug can induce a conformational change in the ribosome, an "induced-fit" mechanism, that tightens the interaction. nih.gov The C14 side chain, in this case, the glycolate (B3277807) group, extends into the A-site of the PTC, a crucial area for the binding of incoming aminoacyl-tRNA. nih.gov This positioning is key to the compound's inhibitory action.

By binding to the PTC, Mutilin 14-glycolate physically obstructs the proper positioning of the acceptor ends (the CCA-ends) of transfer RNAs (tRNAs) in both the A-site (aminoacyl site) and the P-site (peptidyl site). nih.gov This steric hindrance prevents the formation of a peptide bond between the growing polypeptide chain attached to the P-site tRNA and the newly arrived amino acid on the A-site tRNA. nih.gov Consequently, the elongation of the polypeptide chain is halted, leading to a complete shutdown of bacterial protein synthesis. wikipedia.orgresearchgate.net

Some evidence also suggests that pleuromutilins may interfere with the initiation of protein synthesis. nih.gov Studies with related compounds have shown they can lead to the formation of defective initiation complexes and prevent the binding of the initiator fMet-tRNA, effectively blocking the very first steps of translation. nih.gov

Cellular Pathways Affected by Drosophilin B; Mutilin 14-glycolate

The most direct and significant cellular pathway affected by Mutilin 14-glycolate is protein biosynthesis. nih.gov The inhibition of this fundamental process has widespread downstream consequences for the bacterial cell. As the synthesis of all proteins is arrested, numerous other cellular functions that depend on a continuous supply of new proteins are indirectly impacted.

For instance, studies with a pleuromutilin derivative have shown that the inhibition of protein synthesis can disrupt bacterial cell division and may interfere with the synthesis of essential cell wall proteins. nih.gov The inability to produce enzymes and structural proteins required for septation and peptidoglycan synthesis can lead to morphological abnormalities and compromised cell integrity. Furthermore, general studies on protein synthesis inhibitors have indicated that shutting down protein production can trigger feedback mechanisms that alter other cellular processes, such as protein degradation, potentially through the activation of kinase signaling pathways. nih.gov However, the primary and intended mechanism of action remains the direct and potent inhibition of the ribosomal machinery.

Spectrum and Biological Activities in Research Models

Antibacterial Activity Profile

The antibacterial activity of pleuromutilin (B8085454) and its semi-synthetic derivatives is well-documented, showing particular potency against a range of Gram-positive bacteria while being less effective against most Gram-negative strains. nih.govresearchgate.netnih.gov The reduced activity against Gram-negative bacteria is often attributed to efflux pumps, such as the AcrAB-TolC system in E. coli, which actively remove the compound from the bacterial cell. nih.gov

A significant focus of research into pleuromutilin derivatives has been their effectiveness against multidrug-resistant pathogens, most notably Methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com Numerous studies have demonstrated that novel synthetic derivatives of pleuromutilin exhibit potent in vitro activity against MRSA strains, often surpassing that of established antibiotics like tiamulin. nih.govresearchgate.netnih.gov This makes the pleuromutilin class a promising area for the development of new treatments for challenging infections. bristol.ac.uknih.gov

The efficacy is not limited to MRSA; high activity is also observed against other clinically relevant Gram-positive organisms, including various Staphylococcus and Streptococcus species. nih.govnih.gov The time-kill kinetics of some derivatives show a concentration-dependent bactericidal effect against MRSA, effectively inhibiting bacterial proliferation. nih.govmdpi.com

Table 1: In Vitro Efficacy of Pleuromutilin Derivatives Against Gram-Positive Bacteria, Including MRSA This table is interactive. You can sort and filter the data.

Compound/Derivative Bacterial Strain MIC (μg/mL) Reference
Pleuromutilin Derivative (Compound 9) MRSA (ATCC 43300) 0.06 nih.gov
Pleuromutilin Derivative (Compound 11c) S. aureus strains 0.0625 - 0.125 nih.govbenthamdirect.com
Pleuromutilin Derivative (PL-W) MRSA (ATCC 33591) 0.03125 mdpi.com
Pleuromutilin Derivative (Compound 8) MRSA (ATCC 43300) ≤ 0.5 researchgate.net
Pleuromutilin Derivative (Compound 8) S. aureus 0.0625 tandfonline.com
Pleuromutilin Derivative (Compound 8) S. epidermidis 0.0625 tandfonline.com
Pleuromutilin Derivative (A8c) MRSA Not specified, but superior to tiamulin nih.gov
Pleuromutilin-OEG Derivative (azido) S. aureus 4-8 fold improvement over pleuromutilin nih.gov
Pleuromutilin Derivative (Z33) MRSA MBC/MIC of 1 to 2 mdpi.com
Tiamulin (Control) MRSA (ATCC 43300) 0.5 mdpi.com

The antibacterial spectrum of pleuromutilin is primarily focused on Gram-positive bacteria. nih.gov In addition to its recognized efficacy against S. aureus (both methicillin-susceptible and resistant strains), research has confirmed its activity against other pathogens. These include Staphylococcus epidermidis and various pyogenic cocci. nih.govtandfonline.com The compound and its derivatives are also extremely active against Mycoplasma species, which lack a cell wall and are intrinsically resistant to many common antibiotics. nih.gov

Conversely, most Gram-negative organisms such as Pseudomonas aeruginosa and Proteus species demonstrate natural resistance. nih.gov While some activity has been noted against certain E. coli, Klebsiella, and Shigella strains, this is not consistent across the class. nih.gov Studies on oligoethylene glycol (OEG) substituted pleuromutilins showed they were inactive against the Gram-negative pathogens Acinetobacter baumannii and Klebsiella pneumoniae. nih.gov

Table 2: In Vitro Antibacterial Spectrum of Pleuromutilin and Its Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Organism Activity Level Reference
Pleuromutilins Gram-positive bacteria (general) Potent nih.gov
Pleuromutilins Staphylococcus spp. Potent nih.gov
Pleuromutilins Streptococcus spp. Potent nih.gov
Pleuromutilins Mycoplasma spp. Extremely Active nih.gov
Pleuromutilins Intracellular organisms (Chlamydia spp., Legionella pneumophila) Potent researchgate.netnih.gov
Pleuromutilins Clostridium difficile Variable (derivative-dependent) nih.gov
Pleuromutilin Derivative (81.723 hfu) Shigella, Klebsiella, E. coli strains Susceptible nih.gov
Pleuromutilins Enterococcus faecalis Low Activity nih.gov
Pleuromutilins Enterobacteriaceae (general) Generally Resistant (due to efflux) nih.gov
Pleuromutilin-OEG Derivatives Acinetobacter baumannii Inactive (>100 µM) nih.gov
Pleuromutilin-OEG Derivatives Klebsiella pneumoniae Inactive (>100 µM) nih.gov
Pleuromutilin Derivative (81.723 hfu) Pseudomonas aeruginosa, Proteus spp. Naturally Resistant nih.gov

Exploration of Other Biological Effects in Model Systems (e.g., Drosophila melanogaster)

The synonym "Drosophilin B" is misleading, as pleuromutilin is a fungal metabolite, not an insect-derived peptide. sigmaaldrich.comwikipedia.org While Drosophila melanogaster is a powerful model for studying innate immunity and host-pathogen interactions, there is no significant body of research focused on the effects of pleuromutilin within this specific model organism. nih.gov The connection appears to be purely nominal.

Pleuromutilin is produced by basidiomycete fungi, such as those in the Clitopilus genus, as a secondary metabolite. researchgate.net Its primary documented biological role is as an antibacterial agent that inhibits bacterial protein synthesis. nih.gov This action is a key aspect of its function in host-pathogen interactions, as it helps the host by directly targeting the invading bacteria. nih.gov

While derived from a fungus, information regarding its activity against other fungal species is not a primary focus in the available literature, which centers on its antibacterial properties. One Drosophila antifungal peptide, Drosomycin, has been shown to interact with ion channels, suggesting that some antimicrobial peptides can have additional functions. nih.gov However, such dual functions have not been documented for pleuromutilin.

Specific research detailing the modulatory effects of pleuromutilin or its derivatives on insect physiology, particularly in Drosophila melanogaster, is not extensively available. The research community has concentrated on its potent antibacterial mechanism and its application in treating bacterial infections in veterinary and human medicine. researchgate.netnih.gov Therefore, while Drosophila is a key model in genetics and innate immunity, its use in the specific context of pleuromutilin's physiological effects appears to be minimal to non-existent based on current scientific literature.

Advanced Analytical Methodologies for Drosophilin B; Mutilin 14 Glycolate Research

Spectroscopic Techniques for Structural Characterization in Complex Matrices (beyond basic ID)

Beyond simple identification, advanced spectroscopic techniques are indispensable for the detailed structural elucidation of Mutilin (B591076) 14-glycolate and its analogues, especially when isolated from complex biological matrices. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this effort.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used to confirm the precise structure of pleuromutilin (B8085454) derivatives.

¹H-NMR (Proton NMR): Provides detailed information about the hydrogen atoms in the molecule. Chemical shifts (δ) and coupling constants (J) in ¹H-NMR spectra are critical for confirming the stereochemistry and connectivity of the mutilin core. For example, specific shifts can confirm modifications at the C-14 position, such as the addition of the glycolate (B3277807) group.

¹³C-NMR (Carbon-13 NMR): This technique is used to determine the number and type of carbon atoms. The presence of specific signals, such as a keto group signal (δ ~218 ppm), can confirm oxidative changes to the tricyclic core of the molecule. acs.org

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive structural assignments. These methods reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by several bonds, respectively. This level of detail is crucial for unambiguously identifying novel metabolites or derivatives within a complex mixture. acs.org

These NMR techniques, often performed on high-field spectrometers (e.g., 400-600 MHz), allow researchers to piece together the exact molecular architecture of compounds like Mutilin 14-glycolate that have been isolated from intricate biological systems, such as fungal fermentation broths or host tissues. acs.orgnih.govmdpi.com

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic methods are the gold standard for separating Mutilin 14-glycolate from related compounds and quantifying its concentration and purity. High-Performance Liquid Chromatography (HPLC) is the most widely applied technique.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used for the analysis of pleuromutilin derivatives. This method separates compounds based on their hydrophobicity. Purity assessment is a critical application, with many studies requiring a purity of >95% for synthesized compounds before further biological evaluation. mdpi.com

Key components of a typical HPLC method include:

Stationary Phase: C8 and C18 columns are frequently used, offering a non-polar surface for interaction. mdpi.comnih.gov

Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (often with a modifier like formic acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is used to elute the compounds. mdpi.comnih.gov

Detection: Multiple detection methods can be employed. A Diode-Array Detector (DAD) or a standard UV detector can monitor absorbance at specific wavelengths (e.g., 205 nm), while an Evaporative Light Scattering Detector (ELSD) can be used for compounds lacking a strong chromophore. mdpi.com

These validated HPLC methods are essential for quality control in chemical synthesis and for the accurate quantification of the compound in various samples. wur.nl

Table 1: Example HPLC Parameters for Pleuromutilin Derivative Analysis

ParameterDescriptionCommon Settings/ExamplesReference
Column The stationary phase where separation occurs.Reversed-phase C18 or C8, e.g., Phenomenex (4.6 × 250 mm, 5 µm) mdpi.com
Mobile Phase The solvent that carries the analyte through the column.A: 0.1% Formic Acid in Water; B: Acetonitrile/Methanol mdpi.com
Flow Rate The speed at which the mobile phase moves through the column.1.0 - 1.25 mL/min
Detection The method used to visualize and quantify the separated compound.UV/DAD (205-245 nm), ELSD mdpi.com
Purity Standard The required purity level for further experiments.>95% mdpi.com

Mass Spectrometry-Based Approaches for Metabolite Profiling and Tracing

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and tracing Mutilin 14-glycolate and its metabolites in biological fluids and tissues. Its high sensitivity and ability to provide molecular weight and structural information are unparalleled.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique is the cornerstone of modern metabolite profiling.

Metabolite Identification: After administration to a biological system, samples (e.g., plasma, urine, tissue homogenates) can be analyzed to detect the parent compound and its metabolites. mdpi.com High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, provide highly accurate mass measurements, allowing for the confident determination of elemental formulas. mdpi.com

Structural Elucidation: In tandem MS (MS/MS), a specific precursor ion (e.g., the molecular ion of a potential metabolite) is selected and fragmented. The resulting fragmentation pattern provides a structural fingerprint that helps to identify the site of metabolic modification (e.g., hydrolysis, oxidation, or conjugation). mdpi.com For example, the loss of a specific mass can indicate the cleavage of the glycolate side chain or the addition of a glucuronic acid moiety.

Metabolite Tracing: By analyzing samples over time, LC-MS/MS can be used to trace the pharmacokinetic profile of Mutilin 14-glycolate, showing how it is absorbed, distributed, metabolized, and excreted. wur.nl

In situ and Ex vivo Detection Methods in Biological Systems

Visualizing the distribution and activity of Mutilin 14-glycolate directly within biological systems provides invaluable context. A range of in situ (in the original place) and ex vivo (on tissues outside the body) methods are being developed for this purpose.

Ex vivo Analysis:

Tissue Homogenate Analysis: A common ex vivo approach involves collecting tissues of interest, homogenizing them, and then using LC-MS/MS to quantify the concentration of the drug within that organ. nih.gov This provides an average concentration at the organ level.

Mass Spectrometry Imaging (MSI): This advanced technique allows for the label-free visualization of the spatial distribution of drugs and their metabolites directly on thin slices of tissue. acs.orgnih.govnih.gov Techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) and DESI (Desorption Electrospray Ionization) generate a molecular map, showing precisely where the compound localizes, for instance, within specific substructures of an organ. nih.govyoutube.com This can reveal mechanisms of efficacy or toxicity by correlating the drug's location with pathological changes. nih.gov

In Vitro Models: To complement in vivo data, researchers use in vitro models that mimic biological barriers and environments. For example, Caco-2 cell layers are used as a model for the intestinal wall to study drug absorption and transport. wur.nlresearchgate.net Anaerobic incubations of fecal samples can be used to study the impact of the gut microbiota on the metabolism of the drug. wur.nlnih.gov

In situ Detection:

Raman Microspectroscopy: This technique can detect the vibrational signatures of specific molecules, allowing for the non-destructive, label-free detection of an antibiotic within microbial cells. It can reveal the heterogeneous distribution of a compound within individual hyphae or mycelia. nih.gov

Fluorescent Labeling: While requiring modification of the parent molecule, fluorescent probes offer a powerful method for live-cell imaging. nih.gov A fluorescent dye can be attached to Mutilin 14-glycolate, allowing its uptake, transport, and localization to be tracked in real-time within living cells using fluorescence microscopy. nih.govmdpi.com Self-labeling protein tags like SNAP-tag are also an emerging technology for this purpose. nih.govnih.gov

These methods bridge the gap between quantitative analysis and biological function, providing a visual and spatial understanding of how Mutilin 14-glycolate interacts with complex biological systems.

Ecological and Evolutionary Significance

Role of Drosophilin B; Mutilin (B591076) 14-glycolate in Fungal Chemical Ecology

While the specific compound "Drosophilin B; Mutilin 14-glycolate" is not extensively documented in scientific literature, the broader class of mutilin derivatives, particularly pleuromutilin (B8085454), has a well-established role in fungal chemical ecology. These compounds are primarily known for their potent antibiotic properties.

The production of pleuromutilin by fungi such as Clitopilus passeckerianus is thought to have evolved as a defense mechanism. nih.gov This antibiotic activity confers a significant competitive advantage by inhibiting the growth of bacteria and other competing microorganisms in the fungus's habitat. The unique mode of action of pleuromutilins, which involves binding to the 50S ribosomal subunit of bacteria, makes them effective against a range of bacteria and reduces the likelihood of cross-resistance with other antibiotic classes. nih.gov

The ecological role of these compounds extends beyond simple antagonism. The production of secondary metabolites like pleuromutilin can influence the structure and composition of microbial communities in the soil and on decaying organic matter where these fungi reside. By controlling bacterial populations, these fungi can indirectly impact nutrient cycling and other ecosystem processes.

Further research into the chemical ecology of pleuromutilin-producing fungi may reveal additional roles, such as deterring fungivores or mediating interactions with other fungi. The study of fungal metabolites in the context of their natural environment is a growing field that promises to uncover new and complex ecological functions. numberanalytics.com

Co-evolutionary Dynamics with Microbial Populations and Host Organisms

The sustained production of a potent antibiotic like pleuromutilin by a fungus suggests a long history of interaction and co-evolution with microbial populations. This dynamic can be viewed through the lens of the Red Queen Hypothesis, where both the fungus and the susceptible bacteria are in a constant evolutionary arms race.

The fungus continually refines its chemical arsenal, potentially through mutations in the biosynthetic pathway leading to novel, more effective derivatives. In response, bacterial populations may evolve resistance mechanisms. This reciprocal selection pressure can drive the diversification of both the antibiotic compounds and the resistance genes within the microbial community.

In symbiotic relationships, such as those between fungi and plants or insects, the production of antibiotics can be a key factor. For instance, a fungus living in a symbiotic relationship with a plant may protect its host from bacterial pathogens by producing antibiotics. This would be a form of defensive symbiosis, where the fungus and its host have a shared interest in repelling pathogens.

The study of host-parasitoid interactions in insects like Drosophila provides a model for understanding co-evolutionary dynamics. diva-portal.org In these systems, the host develops immune defenses against the parasitoid, while the parasitoid evolves strategies to overcome these defenses. diva-portal.org Similarly, the interaction between a pleuromutilin-producing fungus and its microbial community is a complex co-evolutionary system that has shaped the genetics and biochemistry of all participants over millions of years. numberanalytics.com

Comparative Genomics and Evolution of Mutilin Biosynthetic Pathways

The advent of genome sequencing has revolutionized our understanding of how secondary metabolite biosynthetic pathways, including the one for mutilin, evolve. The genes responsible for producing pleuromutilin in Clitopilus passeckerianus are organized in a biosynthetic gene cluster (BGC). nih.gov This clustering of genes facilitates their co-regulation and inheritance.

Comparative genomic studies of pleuromutilin-producing fungi and their non-producing relatives can reveal the evolutionary history of the mutilin BGC. It is believed that the entire pleuromutilin pathway evolved only once and is found in a monophyletic clade of fungi within the Entolomataceae family. nih.gov

The analysis of BGCs can also shed light on the mechanisms of their evolution, which can include gene duplication, horizontal gene transfer, and neofunctionalization. For example, the pleuromutilin BGC in C. passeckerianus exists as two different alleles, indicating ongoing genetic variation within the species. nih.gov

Furthermore, the successful transfer and expression of the pleuromutilin gene cluster from the basidiomycete C. passeckerianus to the ascomycete Aspergillus oryzae demonstrates the modular nature of these pathways and opens up avenues for their biotechnological exploitation. This heterologous expression allows for the production of pleuromutilin in a more easily cultivable fungal host.

The study of the evolution of mutilin biosynthetic pathways is not only of academic interest but also has practical implications. Understanding how these pathways evolve can guide efforts to discover new, naturally occurring derivatives and to engineer novel compounds with improved therapeutic properties.

Future Research Directions and Translational Perspectives Non Clinical

Development of Drosophilin B; Mutilin (B591076) 14-glycolate as Chemical Biology Probes

The unique mode of action of Drosophilin B, targeting the bacterial ribosome, makes its scaffold an excellent starting point for the development of chemical biology probes. These molecular tools are designed to investigate complex biological systems by identifying and characterizing the interactions of small molecules with their protein targets. The development of such probes derived from Drosophilin B would be invaluable for dissecting the intricacies of bacterial protein synthesis and for identifying potential off-target effects. nih.govrsc.orgresearchgate.netnih.gov

Key strategies in developing these probes include the incorporation of reporter tags, such as fluorescent dyes or biotin, and photoreactive groups for photo-affinity labeling. An alkylating derivative of pleuromutilin (B8085454) has been used to covalently label E. coli ribosomes, successfully identifying ribosomal proteins S18, L2, and L27 as interaction partners. nih.gov This early work demonstrates the feasibility of using modified Drosophilin B to probe its binding environment.

Future efforts in this area could focus on creating a new generation of probes with enhanced features. For instance, "clickable" probes, containing azide or alkyne functionalities, would allow for the versatile attachment of various reporter molecules through bioorthogonal chemistry. Activity-based protein profiling (ABPP) probes, which covalently modify their protein targets in an activity-dependent manner, could provide a more dynamic picture of target engagement within live cells. nih.govrsc.orgresearchgate.net The synthesis of such sophisticated chemical probes will be instrumental in validating new drug targets and elucidating the molecular mechanisms of action of novel Drosophilin B analogues. nih.govrsc.org

Exploration of New Biological Activities through High-Throughput Screening in Academic Settings

While the antibacterial properties of Drosophilin B are well-established, its broader biological activity profile remains largely unexplored. High-throughput screening (HTS) in academic settings offers a powerful platform to uncover novel therapeutic applications for this versatile scaffold. mdpi.comku.eduufl.edu Academic screening centers often have access to diverse and unique compound libraries and a wide array of biological assays, enabling the exploration of activities beyond antimicrobial effects. ku.eduufl.edu

Phenotypic screening, a cornerstone of HTS, involves testing compounds in cell-based or whole-organism models to identify molecules that induce a desired phenotypic change. This approach is particularly valuable for discovering compounds with novel mechanisms of action. Screening libraries of Drosophilin B derivatives in various disease models, such as cancer cell lines, viral infection models, or assays for inflammatory responses, could reveal unexpected therapeutic opportunities. For example, some pleuromutilin derivatives have already shown potential antiviral activity, suggesting that the scaffold may have broader utility. researchgate.net

The availability of large, diverse libraries of pleuromutilin analogues, generated through decades of medicinal chemistry efforts, provides a rich resource for such screening campaigns. nih.govnih.govmdpi.com By decoupling the screening process from immediate drug development pipelines, academic HTS initiatives can explore more fundamental biological questions and potentially identify novel uses for this established antibiotic class. mdpi.com

Rational Design of Next-Generation Analogues for Enhanced Mechanistic Potency

The wealth of structural and mechanistic data available for Drosophilin B and its derivatives provides a solid foundation for the rational design of next-generation analogues with improved potency and expanded activity spectra. nih.govnih.govmdpi.com The primary target of pleuromutilins is the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit. nih.gov Detailed X-ray crystallography and molecular docking studies have elucidated the key interactions between the pleuromutilin core and the ribosomal RNA and proteins, providing a roadmap for targeted modifications. mdpi.comresearchgate.netmdpi.com

Structure-activity relationship (SAR) studies have consistently shown that modifications at the C14 side chain of the mutilin core are crucial for antibacterial activity. nih.govmdpi.com The introduction of thioether bonds, basic groups, and various heterocyclic rings at this position has led to the development of potent derivatives. nih.govnih.gov For instance, quantitative structure-activity relationship (QSAR) models have been developed to predict the antibacterial activity of new pleuromutilin derivatives, guiding the synthesis of compounds with enhanced efficacy. nih.gov

Future rational design efforts will likely focus on several key areas:

Overcoming Resistance: Designing analogues that can evade known resistance mechanisms, such as efflux pumps. nih.gov

Expanding the Spectrum: Modifying the scaffold to improve activity against Gram-negative bacteria, a significant challenge for this class of antibiotics. nih.gov

Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of the molecules to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

Modification PositionKey MoietiesImpact on Activity
C14 Side ChainThioether bonds, tertiary amines, heterocyclic ringsSignificant enhancement of antibacterial activity
Mutilin Core (C12)Polar substituentsPotential for overcoming efflux-mediated resistance in Gram-negative bacteria

Integration with Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the cellular response to Drosophilin B, the integration of multi-omics technologies is essential. nih.govmdpi.comnih.govnih.govmdpi.comspringer.com Transcriptomics, proteomics, and metabolomics can provide a global view of the changes occurring within a bacterium upon treatment with this antibiotic, revealing not only the direct effects on the primary target but also the downstream consequences and adaptive responses. nih.govnih.govmdpi.comfrontiersin.org

Transcriptomics: RNA sequencing can identify changes in gene expression in response to Drosophilin B, revealing which cellular pathways are activated or repressed. This can shed light on stress response mechanisms, alterations in metabolic pathways, and the induction of resistance genes. frontiersin.org

Proteomics: By quantifying changes in the entire protein complement of a cell, proteomics can identify the specific proteins whose levels are altered by Drosophilin B treatment. nih.govnih.govmdpi.com This can validate the findings from transcriptomics and provide insights into post-transcriptional regulation.

Metabolomics: This technology analyzes the complete set of small-molecule metabolites within a cell, providing a direct readout of the physiological state. Metabolomic profiling can reveal metabolic bottlenecks and pathway disruptions caused by the inhibition of protein synthesis. nih.govspringer.com

The integration of these multi-omics datasets can create a more complete picture of the drug's mechanism of action and the cellular pathways it perturbs. mdpi.comnih.govnih.govmdpi.comfrontiersin.org For example, combining transcriptomic and proteomic data can reveal correlations (or lack thereof) between mRNA and protein levels, highlighting important regulatory control points. frontiersin.orgfrontiersin.org Integrating metabolomic data can then link these molecular changes to functional outcomes. This systems-level understanding is crucial for predicting potential resistance mechanisms and for identifying synergistic drug combinations. nih.govnih.govspringer.com

Addressing Microbial Resistance Mechanisms at a Fundamental Level

The emergence of antibiotic resistance is a major global health threat, and understanding the fundamental mechanisms by which bacteria become resistant to Drosophilin B is critical for its long-term efficacy. nih.gov Research in this area is focused on elucidating the biochemical and genetic basis of resistance.

The primary known mechanisms of resistance to pleuromutilins include:

Target Modification: Mutations in the ribosomal proteins or 23S rRNA that reduce the binding affinity of the drug.

Efflux Pumps: The active transport of the drug out of the bacterial cell, preventing it from reaching its ribosomal target. nih.gov

Ribosomal Protection: The production of proteins that bind to the ribosome and dislodge the antibiotic.

Resistance MechanismDescriptionKey Molecular Players
Target ModificationAlterations in the ribosome that prevent or reduce drug binding.Mutations in 23S rRNA or ribosomal proteins (e.g., L3).
Efflux PumpsActive transport of the antibiotic out of the bacterial cell.AcrAB-TolC in E. coli.
Ribosomal ProtectionProteins that bind to the ribosome and displace the antibiotic.ABC-F proteins.

Future research will need to delve deeper into these mechanisms at a fundamental level. For example, structural biology studies can provide high-resolution snapshots of how resistance mutations alter the drug-binding pocket. Biochemical assays can be used to characterize the kinetics and substrate specificity of efflux pumps. Genetic screens can identify new genes involved in resistance. A thorough understanding of these fundamental processes is essential for the development of strategies to circumvent resistance, such as the design of new Drosophilin B analogues that are less susceptible to these mechanisms or the co-administration of inhibitors of resistance determinants.

Q & A

Q. What is the mechanism of action of Drosophilin B (Pleuromutilin) and Mutilin 14-glycolate, and what experimental methodologies are used to validate this mechanism?

Drosophilin B and Mutilin 14-glycolate inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit, preventing tRNA accommodation. Key experimental methods to confirm this include:

  • Ribosomal binding assays : Radiolabeled compounds are incubated with bacterial ribosomes, followed by ultracentrifugation to quantify binding affinity .
  • X-ray crystallography : Resolving the co-crystal structure of the compound-ribosome complex (e.g., PDB ID 4W8T) reveals precise interactions, such as hydrogen bonding with 23S rRNA nucleotides A2451 and U2506 .
  • Resistance profiling : Mutagenesis studies on ribosomal RNA (e.g., A2451G mutations) can reduce binding efficacy, corroborating the target site .

Q. What standardized in vitro assays are recommended to evaluate the antibacterial activity of these compounds?

  • Minimum Inhibitory Concentration (MIC) assays : Performed using broth microdilution (CLSI guidelines) against Gram-positive pathogens (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and fastidious bacteria like Mycoplasma spp. .
  • Time-kill kinetics : Assess bactericidal activity by measuring log-phase reduction in colony-forming units (CFUs) over 24 hours .
  • Ribosomal inhibition assays : Use cell-free translation systems with luciferase reporters to quantify inhibition of protein synthesis .

Q. How should researchers design experiments to synthesize and characterize Drosophilin B derivatives?

  • Chemical synthesis : Focus on modifying the C14 glycolate side chain, a key determinant of ribosomal binding. For example, introducing thioether or chloro-substituted benzamide groups (e.g., 14-O-[(2-chlorobenzamide)thioacetate] derivatives) can enhance stability and target affinity .
  • Characterization : Employ NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC purity analysis (≥98%) .
  • Structure-activity relationship (SAR) : Test derivatives in MIC assays and compare with parent compounds to identify pharmacophores critical for activity .

Advanced Research Questions

Q. How can structural modifications address emerging bacterial resistance to Drosophilin B analogs?

  • Overcoming ribosomal mutations : Design derivatives with flexible C14 side chains to accommodate mutations (e.g., A2451G) by forming alternative hydrogen bonds .
  • Efflux pump inhibition : Co-administer derivatives with efflux pump inhibitors (e.g., reserpine) or incorporate bulky substituents (e.g., tert-butyl groups) to reduce substrate recognition .
  • Synergistic combinations : Screen with β-lactams or macrolides to bypass resistance mechanisms .

Q. What methodologies resolve contradictions in efficacy and toxicity profiles across preclinical studies?

  • In vitro-in vivo correlation (IVIVC) : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile discrepancies. For example, optimize formulations (e.g., 5% DMSO + 30% PEG300) to improve solubility and reduce hepatotoxicity observed in rodent models .
  • Toxicogenomics : Profile gene expression in liver tissue (e.g., CYP450 enzymes) to identify metabolic pathways linked to toxicity .
  • Dose-ranging studies : Establish a therapeutic index (e.g., ED₅₀ vs. LD₅₀) using log-dose response curves in multiple animal species .

Q. How can researchers leverage crystallographic data to design derivatives with improved pharmacokinetics?

  • Hydrogen bond optimization : Use crystal structures (e.g., 14-O-thioacetate derivatives) to introduce groups that strengthen interactions with rRNA, reducing off-target effects .
  • Lipophilicity adjustment : Modify the tricyclic core with polar groups (e.g., hydroxyls) to enhance water solubility while maintaining membrane permeability .
  • Pro-drug strategies : Develop esterase-activated prodrugs (e.g., pivmecillinam-like analogs) to improve oral bioavailability .

Methodological Considerations

Q. What are critical controls for in vivo efficacy studies of Drosophilin B analogs?

  • Negative controls : Use vehicle-only (e.g., DMSO/PEG300) and non-binding ribosomal analogs (e.g., retapamulin-resistant mutants) .
  • Positive controls : Include clinically relevant antibiotics (e.g., linezolid for Gram-positive coverage) .
  • Dosing regimen : Administer compounds at 10 mg/kg (mouse) or 2 mg/mL working concentration, adjusted for renal clearance using allometric scaling .

Q. How should researchers analyze conflicting data on compound stability under varying storage conditions?

  • Forced degradation studies : Expose compounds to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, then quantify degradation via HPLC .
  • Long-term stability : Store lyophilized powder at -80°C and monitor bioactivity annually using MIC assays .

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